3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLUOYMIDZFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427852-24-1 | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications, given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can form fused ring systems through intramolecular cyclization.
Common Reagents and Conditions
Common reagents include enaminonitriles and benzohydrazides, with reactions often conducted under microwave irradiation at elevated temperatures (e.g., 140°C) in solvents like toluene .
Major Products
The major products of these reactions are typically fused heterocyclic compounds, which can exhibit significant biological activities .
Scientific Research Applications
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including kinase inhibitors.
Biological Research: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Its derivatives are explored for potential use in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile with analogous derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Effects on Physicochemical Properties: The trifluoromethyl group in 3e increases molecular weight significantly compared to 3f and the bromo-carbonitrile analog .
Biological Activity :
- While antifungal activity is reported for triazolo[4,3-a]pyridine derivatives with hydrazone moieties (), the bromo-carbonitrile compound’s activity remains untested in the provided evidence.
- The nitrile group in related compounds (e.g., triazolopyrimidine carbonitriles) is associated with antimicrobial activity, suggesting a possible role in target binding via hydrogen bonding or dipole interactions .
Synthetic Challenges :
- Yields for triazolo[4,3-a]pyridine derivatives (e.g., 41–46% for 3f and 3e ) indicate moderate efficiency in microwave-assisted syntheses, likely due to steric or electronic effects of substituents .
Structure-Activity Relationship (SAR) Insights
- Halogen Positioning : The 3-bromo substitution in the target compound vs. 7-bromo in ’s analog may lead to divergent reactivity; position-specific effects on bioactivity warrant further study .
- Comparative Bioactivity Gaps: highlights antifungal activity in hydrazone-modified triazolo derivatives, but the bromo-carbonitrile variant’s performance remains uncharacterized.
Biological Activity
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C6H4BrN5
- Molecular Weight : 198.02 g/mol
- CAS Number : 832735-60-1
Antimicrobial Activity
Research indicates that compounds related to triazolo-pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
- Biofilm Formation Inhibition : It was found to significantly inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo derivatives has been highlighted in several studies:
- Cyclooxygenase (COX) Inhibition : The compound has shown significant inhibition of COX-2 with IC50 values in the low micromolar range (0.02–0.04 μM), suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) .
- In Vivo Studies : Animal models have demonstrated that derivatives exhibit substantial reduction in inflammation markers, comparable to established NSAIDs like diclofenac .
Anticancer Activity
Emerging research indicates that triazolo derivatives may also possess anticancer properties:
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies
Several case studies have explored the biological efficacy of this compound:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against resistant strains.
- Results : Demonstrated significant bactericidal activity with reduced MICs when used in combination with existing antibiotics.
-
Anti-inflammatory Efficacy :
- Objective : Assess the anti-inflammatory effects in animal models.
- Results : Showed a marked decrease in paw edema and inflammatory cytokines after treatment with the compound.
Data Tables
| Biological Activity | Measurement | Result |
|---|---|---|
| Antimicrobial (MIC) | μg/mL | 0.22 - 0.25 |
| COX-2 Inhibition | IC50 (μM) | 0.02 - 0.04 |
| Anti-cancer (IC50) | μM | Variable across cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
